molecular formula C7H10N2O4S B2406242 Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate CAS No. 2380010-78-4

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate

Cat. No.: B2406242
CAS No.: 2380010-78-4
M. Wt: 218.23
InChI Key: VBWAQQGHPXLTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazine derivatives.

Scientific Research Applications

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate: This compound also contains a thiadiazine ring but differs in its substitution pattern and functional groups.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate:

The uniqueness of this compound lies in its specific structure and the presence of both a thiadiazine ring and a carboxylate ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-ethyl-1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-3-6-5(7(10)13-2)4-8-14(11,12)9-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIXOMRRKPYTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NS(=O)(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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